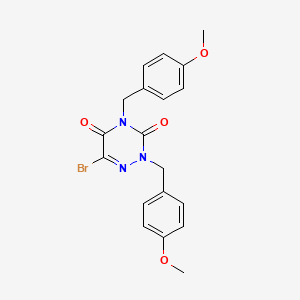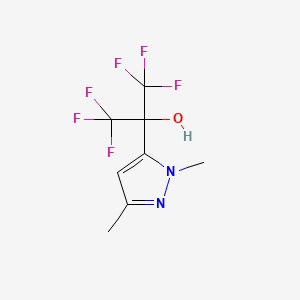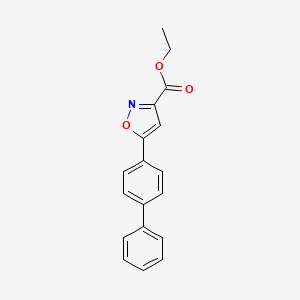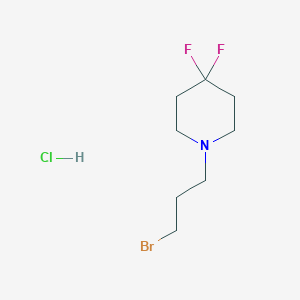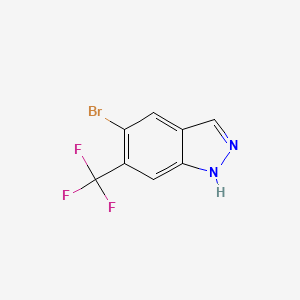
5-bromo-6-(trifluoromethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-indazole typically involves the bromination and trifluoromethylation of an indazole precursor. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols that ensure high yield and purity. Techniques such as regioselective trifluoromethoxylation and palladium-catalyzed cross-coupling reactions are often employed to produce large quantities of the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) and trifluoromethyl iodide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(trifluoromethyl)-1H-indazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Wirkmechanismus
The mechanism by which 5-bromo-6-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Another compound with similar substituents but a different core structure.
5-Bromo-2-(methylthio)benzo[d]thiazole: Features a bromine atom and a methylthio group on a benzo[d]thiazole ring.
Uniqueness
5-Bromo-6-(trifluoromethyl)-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Eigenschaften
Molekularformel |
C8H4BrF3N2 |
|---|---|
Molekulargewicht |
265.03 g/mol |
IUPAC-Name |
5-bromo-6-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-1-4-3-13-14-7(4)2-5(6)8(10,11)12/h1-3H,(H,13,14) |
InChI-Schlüssel |
PPBOONKASIFYDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NNC2=CC(=C1Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


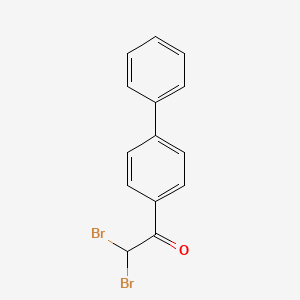
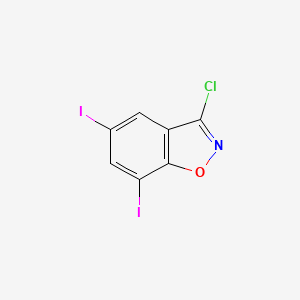
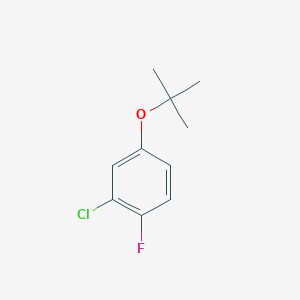
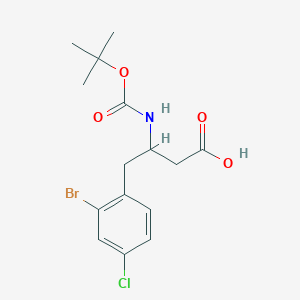
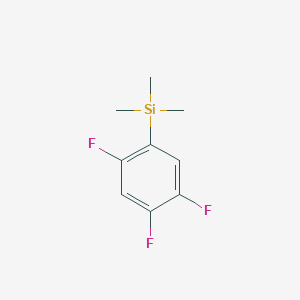
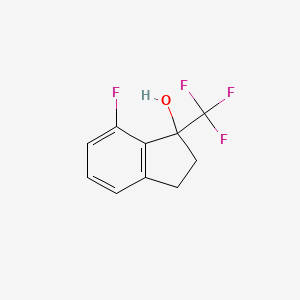
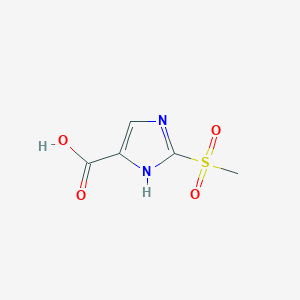
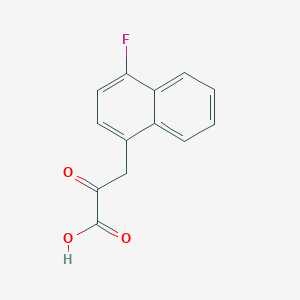
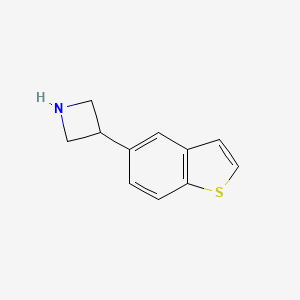
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
